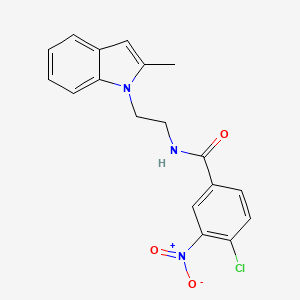

4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide

Description

4-Chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the 3-position, a chlorine substituent at the 4-position of the benzene ring, and a 2-(2-methylindol-1-yl)ethylamine side chain. Structural analogs of this compound often vary in substituents on the benzene ring, indole moiety, or the side chain, leading to differences in physicochemical properties and biological activity .

Properties

IUPAC Name |

4-chloro-N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-12-10-13-4-2-3-5-16(13)21(12)9-8-20-18(23)14-6-7-15(19)17(11-14)22(24)25/h2-7,10-11H,8-9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLULDNPGFWZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Chlorination: The addition of a chloro group to the benzene ring, often achieved using chlorine gas or thionyl chloride.

Indole Alkylation: The attachment of the indole moiety to the benzene ring through an alkylation reaction, using reagents such as alkyl halides and a base like potassium carbonate.

Amidation: The formation of the amide bond, typically using an amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The indole moiety can undergo oxidation reactions, forming various oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: Formation of 4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Oxidation: Formation of oxidized indole derivatives.

Scientific Research Applications

Research indicates that 4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

These results suggest that the compound could be effective in treating infections caused by these pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies on human breast cancer cells (MCF-7) revealed:

- IC50 Value : 15 µM after 48 hours of treatment.

This indicates a dose-dependent cytotoxic effect on cancer cells, warranting further investigation into its mechanism of action and potential therapeutic applications.

Anti-inflammatory Properties

In models of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% in LPS-stimulated macrophages. This suggests its potential utility in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of the compound. The presence of the chloro group and the indole moiety significantly influences its biological activity. Research has indicated that modifications to these functional groups can enhance or diminish activity against specific targets.

Case Studies

| Study Title | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity Evaluation | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity Evaluation | Evaluate cytotoxic effects on MCF-7 breast cancer cells | Dose-dependent decrease in cell viability with IC50 = 15 µM | 2023 |

| Inflammation Model Study | Investigate anti-inflammatory properties using macrophages | Reduced TNF-alpha and IL-6 levels by ~50% compared to controls | 2025 |

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and indole moiety are key functional groups that can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs with Modified Indole Moieties

- 4-Chloro-N-(5-hydroxy-2-methylindolin-1-yl)-3-sulfamoylbenzamide (5-Hydroxyindapamide) This compound replaces the nitro group with a sulfamoyl group and introduces a hydroxyl substituent at the 5-position of the indoline ring. The reduced indoline system (vs.

- 4-Chloro-N-[2-(5-Methyl-1H-Indol-3-yl)ethyl]benzamide

Lacking the nitro group, this analog has a simpler benzamide core. The indole substituent is at the 3-position (vs. 1-position in the target compound), altering steric and electronic interactions .

Analogs with Varied Benzamide Substituents

- N-(3-Chlorophenethyl)-4-Nitrobenzamide This compound shares the nitrobenzamide backbone but replaces the indole-ethylamine side chain with a 3-chlorophenethyl group.

- 4-Chloro-N-(Substituted Phenyl)-3-Nitrobenzamides

Examples from include derivatives with 2,4-dimethylphenyl, 3,4-dimethylphenyl, and other substituents. These analogs highlight the role of para-chloro and meta-nitro groups in maintaining planar geometry, while substituents on the phenyl ring modulate lipophilicity .

Pharmacologically Relevant Impurities and Degradation Products

- 4-Chloro-N-(2-Methyl-1H-Indol-1-yl)-3-Sulfamoylbenzamide (Indapamide Impurity B) A known impurity in indapamide synthesis, this compound replaces the nitro group with sulfamoyl. The sulfamoyl group’s hydrogen-bonding capacity may contribute to renal carbonic anhydrase inhibition, a mechanism absent in nitro-containing analogs .

Structural and Physicochemical Data

Key Research Findings

- Role of Nitro vs. Sulfamoyl analogs (e.g., indapamide impurity B) prioritize hydrogen-bond interactions .

- Indole Positional Isomerism : Substitution at the indole 1-position (target compound) vs. 3-position () affects steric hindrance and π-π stacking, influencing receptor binding .

- Crystallographic Behavior : The crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide () reveals chair conformations in piperidine rings and hydrogen-bonded chains, suggesting similar packing patterns in indole-containing analogs .

Biological Activity

4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C16H17ClN2O3

- Molecular Weight : 334.77 g/mol

- CAS Number : Not specifically listed but related to similar compounds.

The compound features a chloro group, a nitro group, and an indole moiety, which are known to influence its biological activity significantly.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antitumor Activity : The presence of the indole ring is associated with anticancer properties. Studies have shown that indole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes linked to cancer progression. For instance, some benzamide derivatives have been identified as inhibitors of RET kinase, a target in certain types of cancers .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits proliferation in cancer cell lines | |

| Enzyme Inhibition | Inhibits RET kinase activity | |

| Neuroprotective | Potential protective effects against neurotoxicity |

Case Studies

- Antitumor Effects : A study on similar benzamide derivatives demonstrated significant antitumor effects in vitro. Specifically, compounds with structural similarities inhibited the growth of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth .

- Neuroprotective Properties : Another investigation highlighted the neuroprotective potential of indole derivatives against amyloid-beta toxicity in neuronal cells. These findings suggest that this compound may also offer protective benefits in neurodegenerative conditions .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole structure followed by chlorination and nitration steps. Variations in synthesis methods can lead to different derivatives with distinct biological profiles.

Table 2: Synthetic Pathways for Related Compounds

| Compound Name | Synthesis Method | Key Findings |

|---|---|---|

| 4-Chloro-N-(2-methylindol-1-yl)benzamide | Multi-step organic synthesis | Potent RET kinase inhibition |

| 3-Nitrobenzamide derivatives | Nitration followed by amide formation | Significant antitumor activity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.